molecular formula C19H19N3O3 B12165171 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide

Cat. No.: B12165171
M. Wt: 337.4 g/mol
InChI Key: OSFMGYBDRNGCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of a furan ring, a piperidine ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The furan and piperidine moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and piperidine-containing molecules, such as:

Uniqueness

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1H-indole-6-carboxamide is a synthetic compound notable for its complex structure, which integrates an indole core, a piperidine ring, and a furan moiety. This combination is associated with a variety of biological activities, making it a subject of significant pharmacological research.

Structural Features and Pharmacological Relevance

The compound's molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The unique structural components contribute to its potential interactions with various biological targets:

Component Description
Indole Core Known for diverse biological activities including anti-inflammatory and antitumor properties.
Piperidine Ring Often involved in interactions with neurotransmitter receptors, suggesting neuroactive potential.
Furan Moiety May enhance anti-cancer properties by modulating cellular signaling pathways.

Neuroactive Properties

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. For instance, studies have shown that derivatives featuring indole and piperidine structures exhibit significant neuroprotective effects and can improve cognitive functions in animal models of Alzheimer's disease .

Antitumor Activity

The furan moiety in the compound has been linked to anti-cancer activity, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated that similar compounds can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression .

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective activity of compounds related to this compound against oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) production and improved cell viability in SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, highlighting their potential in neurodegenerative disease treatment .
  • Anticancer Mechanisms : Another investigation focused on the compound's ability to inhibit cancer cell proliferation. It was found that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins, underscoring its potential as an anticancer agent .

Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionInhibition of ROS production; improved neuronal viability
AntitumorInduction of apoptosis; modulation of signaling pathways

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H19N3O3/c23-18(14-4-3-13-5-8-20-16(13)12-14)21-15-6-9-22(10-7-15)19(24)17-2-1-11-25-17/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,21,23)

InChI Key

OSFMGYBDRNGCJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.